molecular formula C21H21ClN2O5 B270872 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270872
M. Wt: 416.9 g/mol
InChI Key: XRECHRNTONEULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications, including medicinal chemistry, drug design, and biological research.

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies indicate that the compound exerts its biological effects through the inhibition of specific enzymes, including acetylcholinesterase and topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit acetylcholinesterase activity, and inhibit topoisomerase II activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a potent anticancer agent. However, a limitation of using the compound is its potential toxicity, which requires careful handling and observation.

Future Directions

There are several future directions for the study of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is the development of more potent analogs of the compound for use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in other applications, such as drug design and biological research.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-chloroaniline, ethyl acetoacetate, and 2-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential in medicinal chemistry. It has shown promising results as a potential anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, the compound has shown potential in the treatment of Alzheimer's disease, with studies indicating its ability to inhibit acetylcholinesterase activity.

properties

Product Name

2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H21ClN2O5

Molecular Weight

416.9 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21ClN2O5/c1-2-28-18-10-6-5-9-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-8-4-3-7-15(16)22/h3-10,14H,2,11-13H2,1H3,(H,23,25)

InChI Key

XRECHRNTONEULR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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